molecular formula C14H10ClFO3 B6375113 5-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol, 95% CAS No. 1261894-37-4

5-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol, 95%

Cat. No. B6375113
CAS RN: 1261894-37-4
M. Wt: 280.68 g/mol
InChI Key: CYFNEASMMBSNCL-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol, 95% (also known as 5-CMFP-2-FP) is an aromatic compound used in a variety of scientific research applications. It is an important intermediate for organic synthesis and is used in the production of various pharmaceuticals, agrochemicals, and dyes. 5-CMFP-2-FP is a colorless crystalline solid with a melting point of 77-78°C and a boiling point of 250-251°C. It is soluble in most organic solvents and has a low toxicity.

Scientific Research Applications

5-CMFP-2-FP is used in a variety of scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of various polymers. Additionally, 5-CMFP-2-FP has been used in the synthesis of a variety of heterocyclic compounds and has been used in the preparation of a variety of intermediate compounds.

Mechanism of Action

The mechanism of action of 5-CMFP-2-FP is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the reaction center and thus promoting the reaction. Additionally, the compound is believed to act as a catalyst, increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMFP-2-FP are not well understood. However, the compound is believed to be non-toxic and does not appear to have any adverse effects on humans. Additionally, it is believed to be metabolized quickly in the body and does not accumulate in the body.

Advantages and Limitations for Lab Experiments

5-CMFP-2-FP has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of 5-CMFP-2-FP is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, the compound is easy to obtain and is relatively inexpensive. However, one of the major limitations of 5-CMFP-2-FP is that it is not as reactive as some other compounds, making it less suitable for certain experiments.

Future Directions

There are a number of potential future directions for 5-CMFP-2-FP. One potential direction is to study the compound's potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to further understand the compound's mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to identify new applications for the compound, such as its potential use as a catalyst in the synthesis of polymers.

Synthesis Methods

The synthesis of 5-CMFP-2-FP is typically achieved through a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenylmagnesium bromide with 2-fluorophenol in the presence of a base such as triethylamine. The second step involves the reaction of the resulting intermediate with a reducing agent such as sodium borohydride to yield 5-CMFP-2-FP.

properties

IUPAC Name

methyl 2-chloro-5-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-12(16)13(17)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFNEASMMBSNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684551
Record name Methyl 4-chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-37-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-4′-fluoro-3′-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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